Pentanol

描述

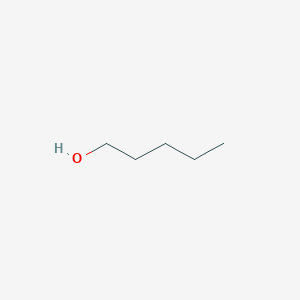

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37411-22-6 (magnesium salt) | |

| Record name | n-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021741 | |

| Record name | 1-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

71-41-0, 30899-19-5 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9L931X26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-110 °F (NTP, 1992), -79 °C, -78.9 °C | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the eight isomers of pentanol. Understanding these properties is critical for applications in chemical synthesis, solvent selection, and formulation development within the pharmaceutical and chemical industries. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and presents a visual representation of the isomeric relationships.

Introduction to this compound Isomers

This compound (C₅H₁₂O) exists as eight structural isomers, each exhibiting unique physical and chemical characteristics due to variations in their carbon skeleton and the position of the hydroxyl group. These differences in molecular architecture significantly influence properties such as boiling point, melting point, density, solubility, and acidity, which in turn dictate their behavior and suitability for specific applications. The eight isomers are:

-

Primary Alcohols:

-

n-Pentanol (Pentan-1-ol)

-

Isothis compound (3-Methyl-1-butanol)

-

Neothis compound (2,2-Dimethyl-1-propanol)

-

-

Secondary Alcohols:

-

2-Pentanol (Pentan-2-ol)

-

3-Pentanol (Pentan-3-ol)

-

3-Methyl-2-butanol

-

-

Tertiary Alcohols:

-

2-Methyl-2-butanol

-

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of the this compound isomers for easy comparison.

Table 1: Boiling and Melting Points of this compound Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Pentanol | CH₃(CH₂)₄OH | 137-139 | -78 |

| Isothis compound | (CH₃)₂CHCH₂CH₂OH | 131-132 | -117 |

| Neothis compound | (CH₃)₃CCH₂OH | 113-114 | 52-56 |

| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | 118-119 | -73 |

| 3-Pentanol | (CH₃CH₂)₂CHOH | 115.3 | -63.68 |

| 3-Methyl-2-butanol | CH₃CH(CH₃)CH(OH)CH₃ | 112 | Not available |

| 2-Methyl-2-butanol | (CH₃)₂C(OH)CH₂CH₃ | 102 | -12 |

Table 2: Density, Solubility, and Vapor Pressure of this compound Isomers

| Isomer | Density (g/mL at 25°C) | Water Solubility ( g/100 mL at 25°C) | Vapor Pressure (mmHg at 20°C) |

| n-Pentanol | 0.811 | 2.2 | 2 |

| Isothis compound | 0.809 | 2.5 | 2 |

| Neothis compound | 0.818 | 3.5 | 16 |

| 2-Pentanol | 0.812 | 4.46 | 1 |

| 3-Pentanol | 0.815 | 5.5 (at 30°C) | 8.77 |

| 3-Methyl-2-butanol | 0.818 | 5.6 | 9.15 |

| 2-Methyl-2-butanol | 0.805 | 12.0 | 12 |

Table 3: Acidity of this compound Isomers

| Isomer | pKa |

| n-Pentanol | ~17 |

| Isothis compound | Not available |

| Neothis compound | 15.24 (Predicted)[1] |

| 2-Pentanol | Not available |

| 3-Pentanol | 15.31 (Predicted) |

| 3-Methyl-2-butanol | Not available |

| 2-Methyl-2-butanol | 15.38 (Predicted) |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound isomers.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a known volume of the this compound isomer and a few boiling chips into the round-bottom flask.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point (for solid isomers like Neothis compound)

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure.

Methodology (Capillary Tube Method):

-

Sample Preparation: Finely powder a small amount of the solid this compound isomer.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting point range.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Pycnometer Calibration: Weigh a clean, dry pycnometer of a known volume.

-

Sample Addition: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are present.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Volume Adjustment: Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Weighing: Weigh the pycnometer containing the this compound isomer.

-

Calculation: Calculate the density by dividing the mass of the this compound isomer (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Water Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Mixture Preparation: Add an excess amount of the this compound isomer to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have completely separated.

-

Sample Analysis: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved this compound is included.

-

Quantification: Determine the concentration of the this compound isomer in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Vapor Pressure

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology (Static Method):

-

Sample Degassing: Place a sample of the this compound isomer in a container connected to a vacuum line and a pressure measuring device. Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Temperature Control: Immerse the container in a constant temperature bath.

-

Equilibrium: Allow the system to reach equilibrium, where the pressure reading stabilizes.

-

Pressure Measurement: Record the stabilized pressure, which is the vapor pressure of the this compound isomer at that temperature.

-

Data Collection: Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the acidity of a compound. For alcohols, it represents the tendency to donate the proton of the hydroxyl group.

Methodology (Spectrophotometric Method):

-

Solution Preparation: Prepare a series of buffered solutions with known pH values. Add a small, constant amount of the this compound isomer to each buffer solution.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms of the alcohol have different molar absorptivities.

-

Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationships between the different this compound isomers, categorized by their classification as primary, secondary, or tertiary alcohols.

This guide serves as a foundational resource for professionals working with this compound isomers. The provided data and methodologies are intended to support informed decision-making in research, development, and manufacturing processes. For highly sensitive applications, it is recommended to verify these properties through in-house experimental determination.

References

An In-depth Technical Guide to the Synthesis of 1-Pentanol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-pentanol, a versatile primary alcohol with applications as a solvent, a precursor in the synthesis of various chemical compounds, and a potential biofuel. The document details industrial and laboratory-scale production methods, focusing on their underlying mechanisms, experimental protocols, and relevant quantitative data.

Industrial Synthesis: The Oxo Process (Hydroformylation)

The dominant industrial route to 1-pentanol is the hydroformylation of butene, also known as the oxo process. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, followed by the hydrogenation of the resulting aldehyde.

The primary feedstock is typically "raffinate II," a C4-olefin mixture remaining after the separation of 1,3-butadiene and isobutene.[1] This mixture contains 1-butene and 2-butenes. The hydroformylation of these n-butenes yields a mixture of pentanal (n-valeraldehyde) and 2-methylbutanal.[1][2] Subsequent hydrogenation of the pentanal produces 1-pentanol.[3][4]

Two main types of catalysts are employed for hydroformylation: cobalt-based and rhodium-based catalysts.

Rhodium-Catalyzed Hydroformylation

Rhodium-based catalysts, often modified with phosphine ligands, are highly active and selective for the formation of the linear aldehyde (pentanal) from 1-butene.[1] These catalysts operate under milder conditions of temperature and pressure compared to their cobalt counterparts. The use of rhodium-triphenylphosphine catalysts can yield mixtures containing up to 90% 1-pentanol (after hydrogenation).[1]

Reaction Conditions:

Mechanism: The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation of an alkene is depicted below. The cycle involves the coordination of the alkene to the rhodium complex, migratory insertion of the alkene into the Rh-H bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl complex, and finally, hydrogenolysis to release the aldehyde and regenerate the catalyst.

Cobalt-Catalyzed Hydroformylation

Cobalt-based catalysts, typically using cobalt carbonyls like octacarbonyl dicobalt (Co₂(CO)₈), were the original catalysts for the oxo process.[6] They require higher temperatures and pressures than rhodium catalysts and generally exhibit lower selectivity for the linear aldehyde.[1] Cobalt-catalyzed hydroformylation of n-butenes typically yields a mixture containing about 70% 1-pentanol and 30% 2-methyl-1-butanol after hydrogenation.[1]

Reaction Conditions:

Mechanism: The catalytic cycle begins with the formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), from the precatalyst Co₂(CO)₈ and H₂.[7] The subsequent steps are analogous to the rhodium-catalyzed process, involving alkene coordination, insertion, CO insertion, and hydrogenolysis.

Hydrogenation of Pentanal

The pentanal produced from hydroformylation is subsequently hydrogenated to 1-pentanol. This is a standard catalytic hydrogenation process, often carried out in a separate hydrogenation unit.[1]

Catalysts: Nickel, copper, or palladium-based catalysts.[2] Reaction Conditions:

Laboratory-Scale Synthesis Methods

Several methods are suitable for the synthesis of 1-pentanol on a laboratory scale. These routes offer different starting materials and reaction conditions.

Reduction of Pentanoic Acid or its Esters

Primary alcohols can be synthesized by the reduction of carboxylic acids or their corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (NaBH₄) are generally ineffective.[8]

Mechanism: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. The aluminum hydride then coordinates to the carbonyl oxygen, and subsequent intramolecular hydride transfers reduce the carboxylic acid to a primary alcohol. The reaction with an ester proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Grignard Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize 1-pentanol. The reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with formaldehyde results in the formation of a primary alcohol with one additional carbon atom.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate, which is then protonated in an acidic workup step to yield 1-pentanol.

Hydroboration-Oxidation of 1-Pentene

The hydroboration-oxidation of a terminal alkene, such as 1-pentene, is an excellent method for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.

Mechanism: The reaction proceeds in two steps. First, borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of 1-pentene in a concerted, syn-addition. The boron atom adds to the less substituted carbon. This process can repeat to form a trialkylborane. In the second step, the trialkylborane is oxidized with hydrogen peroxide in a basic solution. This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding 1-pentanol.

Biocatalytic Synthesis

The production of "bio-pentanol" through fermentation is a growing area of research aimed at reducing reliance on fossil fuels.[3] Genetically engineered microorganisms, such as Escherichia coli, can be designed to produce 1-pentanol from renewable feedstocks like glucose.

Pathway: One engineered pathway in E. coli extends the native amino acid biosynthesis pathways. For 1-pentanol, this can involve the conversion of 2-ketocaproate (a C6 intermediate) through a series of enzymatic steps including decarboxylation and reduction. Another strategy involves the biocatalytic reduction of n-pentanoic acid. In one study, an engineered E. coli strain produced 4.3 g/L of 1-pentanol from n-pentanoic acid.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis pathways of 1-pentanol.

Table 1: Industrial Synthesis via Hydroformylation

| Parameter | Rhodium-Catalyzed | Cobalt-Catalyzed |

| Feedstock | n-Butenes | n-Butenes |

| Temperature | 70-120 °C | 100-200 °C |

| Pressure | 1-3 MPa | 10-45 MPa |

| Catalyst | Rhodium complex with phosphine ligands | Cobalt carbonyl (e.g., Co₂(CO)₈) |

| Selectivity (linear:branched) | High (up to 9:1 or higher for 1-pentanol)[1] | Lower (approx. 7:3 for 1-pentanol)[1] |

| Yield | High | Good |

Table 2: Laboratory-Scale Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield |

| Reduction | Pentanoic Acid / Ethyl Pentanoate | LiAlH₄, dry ether, H₃O⁺ | High (>90%) |

| Grignard Synthesis | Butyl bromide, Magnesium, Formaldehyde | Dry ether, H₃O⁺ | Good (typically 60-80%) |

| Hydroboration-Oxidation | 1-Pentene | BH₃•THF, H₂O₂, NaOH | High (>90%)[2] |

Table 3: Biocatalytic Synthesis

| Method | Microorganism | Feedstock | Titer/Yield |

| Whole-cell biocatalysis | Engineered E. coli | n-Pentanoic acid, Glucose | 4.3 g/L titer, 90.5% of theoretical yield from pentanoic acid[9] |

| Fermentation | Engineered E. coli | Glucose, Propionate | 85 mg/L titer[10] |

Experimental Protocols

Protocol for Reduction of Ethyl Pentanoate to 1-Pentanol

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Ethyl pentanoate

-

Dilute sulfuric acid (e.g., 10% H₂SO₄)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

LAH Suspension: In the reaction flask, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: Dissolve ethyl pentanoate in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Caution: Highly Exothermic): Cool the reaction flask in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. This will be followed by the dropwise addition of a sodium hydroxide solution and then more water. Alternatively, a dilute solution of sulfuric acid can be added cautiously.

-

Workup: Filter the resulting salts and wash them thoroughly with diethyl ether. Combine the ether filtrates.

-

Extraction: Transfer the ether solution to a separatory funnel and wash with water and then brine.

-

Drying and Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude 1-pentanol can be purified by fractional distillation.

Protocol for Grignard Synthesis of 1-Pentanol

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Paraformaldehyde or a source of gaseous formaldehyde

-

Dilute hydrochloric acid (e.g., 10% HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of iodine disappears and bubbling is observed. Add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition, continue to stir until most of the magnesium has reacted.

-

Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add paraformaldehyde powder in small portions to the stirred solution. Control the exothermic reaction to prevent excessive boiling. After the addition, remove the ice bath and stir at room temperature for 1-2 hours.

-

Quenching: Cool the mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude 1-pentanol by fractional distillation.

Protocol for Hydroboration-Oxidation of 1-Pentene

Materials:

-

1-Pentene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (e.g., 1.0 M in THF)

-

Sodium hydroxide solution (e.g., 3 M NaOH)

-

Hydrogen peroxide solution (30% H₂O₂)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration: In a dry flask under an inert atmosphere, dissolve 1-pentene in anhydrous THF. Cool the flask in an ice bath. Add the BH₃•THF solution dropwise while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Oxidation: Cool the reaction mixture again in an ice bath. Slowly and sequentially add the sodium hydroxide solution followed by the dropwise addition of 30% hydrogen peroxide. The addition of H₂O₂ is exothermic and should be controlled carefully.

-

Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour. Gentle heating may be required to complete the reaction.

-

Workup: Add diethyl ether to the reaction mixture and transfer to a separatory funnel. The layers will separate.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude 1-pentanol can then be purified by distillation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Untitled Document [ursula.chem.yale.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. psecommunity.org [psecommunity.org]

- 10. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]

A Technical Guide to the Biological Production of Pentanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological production of pentanol and its isomers, focusing on the core metabolic pathways, genetic engineering strategies, and experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development, where novel bio-based chemicals and advanced biofuels are of increasing interest.

Introduction

This compound and its isomers (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol) are five-carbon alcohols with significant potential as advanced biofuels and platform chemicals. Compared to ethanol, they offer higher energy density, lower hygroscopicity, and better compatibility with existing infrastructure. While naturally produced in small quantities by some microorganisms, metabolic engineering has been instrumental in developing strains capable of producing these compounds at significantly higher titers and yields. This guide details the key biological pathways and the engineering strategies employed to enhance the production of these valuable molecules.

Metabolic Pathways for this compound Isomer Biosynthesis

The biological production of this compound isomers primarily leverages and extends the native amino acid biosynthesis pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae. The core strategy involves redirecting 2-keto acid intermediates from amino acid synthesis towards alcohol production through the introduction of a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).

1-Pentanol Production

A synthetic pathway for 1-pentanol production has been engineered in E. coli by extending the 2-ketobutyrate pathway, an intermediate in isoleucine biosynthesis. This pathway utilizes the promiscuous activity of enzymes from the leucine biosynthesis pathway.

2-Methyl-1-Butanol Production

The biosynthesis of 2-methyl-1-butanol starts from L-threonine, which is converted to 2-ketobutyrate. This intermediate is then condensed with pyruvate to form 2-aceto-2-hydroxybutyrate, a reaction catalyzed by acetohydroxyacid synthase (AHAS). A series of enzymatic steps then leads to the formation of 2-keto-3-methylvalerate (KMV), the direct precursor that is decarboxylated and reduced to 2-methyl-1-butanol.[1]

3-Methyl-1-Butanol (Isothis compound) Production

3-Methyl-1-butanol is derived from the L-leucine biosynthesis pathway. The pathway begins with the condensation of two pyruvate molecules to form 2-ketoisovalerate (KIV). KIV is then converted through a series of reactions involving the leuABCD gene products to 2-ketoisocaproate (KIC). KIC is subsequently decarboxylated and reduced to yield 3-methyl-1-butanol.[2][3]

Isopentenol Production

Isopentenols (3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol) can be produced from the isoprenoid biosynthesis pathway intermediates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These pyrophosphates are dephosphorylated to their corresponding alcohols.

Host Organisms and Genetic Engineering Strategies

Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for this compound production due to their well-characterized genetics and established metabolic engineering toolkits. Key engineering strategies include:

-

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the biosynthetic pathway, such as 2-ketoacid decarboxylase (kivd from Lactococcus lactis) and alcohol dehydrogenase (adhE from Clostridium acetobutylicum), is a common strategy to enhance product formation.[4]

-

Deletion of Competing Pathways: Knocking out genes of competing metabolic pathways helps to increase the availability of precursors and reducing equivalents (NADH) for this compound production. Common targets in E. coli include genes involved in the formation of acetate, lactate, and succinate.[2] In S. cerevisiae, deleting genes like ALD6 (aldehyde dehydrogenase) and BAT1 (involved in valine synthesis) has been shown to be effective.[5]

-

Alleviation of Feedback Inhibition: Many amino acid biosynthesis pathways are tightly regulated by feedback inhibition. Using mutant enzymes that are insensitive to feedback inhibition or removing the regulatory genes can significantly increase the flux towards the desired 2-keto acid intermediate.

-

Protein Engineering: Modifying the substrate specificity or catalytic efficiency of key enzymes through rational design or directed evolution can improve the production of specific this compound isomers.

-

Cofactor Engineering: Balancing the intracellular NADH/NAD+ ratio is crucial for the final reduction step in alcohol production.

Below are visualizations of the primary metabolic pathways and a general experimental workflow for strain engineering.

Quantitative Data on this compound Production

The following tables summarize the reported titers, yields, and productivities of various this compound isomers in engineered E. coli and S. cerevisiae. This data allows for a comparative analysis of the effectiveness of different metabolic engineering strategies.

Table 1: Production of this compound and its Isomers in Engineered E. coli

| This compound Isomer | Host Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| 1-Pentanol | E. coli | Overexpression of a synthetic pathway | ~0.085 | N/A | N/A | [6] |

| 2-Methyl-1-butanol | E. coli BW25113 | ΔmetA, Δtdh, overexpression of thrABC, ilvA (from C. glutamicum), AHAS II (from S. typhimurium), kivd, adhE | 1.25 | 0.17 | ~0.052 | [7][8] |

| 3-Methyl-1-butanol | E. coli JCL16 | Overexpression of feedback-resistant leuA, synthetic RBS for leuABCD, kivd, adhE | 1.28 | 0.11 | ~0.046 | [3] |

| 3-Methyl-1-butanol | E. coli AL2 | Random mutagenesis and selection, two-phase fermentation with oleyl alcohol | 9.5 | 0.11 | ~0.158 | [1][7][9] |

Table 2: Production of this compound and its Isomers in Engineered S. cerevisiae

| This compound Isomer | Host Strain | Key Genetic Modifications | Titer (mg/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| 3-Methyl-1-butanol | CEN.PK2-1C | ΔALD6, ΔBAT1, overexpression of Leu3Δ601, ILV2, ILV3, ILV5, ARO10, ADH2, LEU2, LEU4(D578Y) | 765.7 | N/A | N/A | [5] |

| 3-Methyl-1-butanol | Ethanol Red® | Mutation in Leu4p (S542F, A551V) | N/A | 0.0015 | 0.005 | [10] |

N/A: Not Available in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biological production of this compound.

Strain and Plasmid Construction

5.1.1. General Plasmid Construction for Gene Overexpression in E. coli

-

Gene Amplification: Amplify the target genes (e.g., kivd from Lactococcus lactis, adhE from Clostridium acetobutylicum) from their respective genomic DNA via Polymerase Chain Reaction (PCR) using primers that add appropriate restriction sites.

-

Vector Preparation: Digest the expression vector (e.g., a pUC-based or pET-based plasmid) with the corresponding restriction enzymes.

-

Ligation: Ligate the amplified gene fragment into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

-

Verification: Verify the correct insertion of the gene by colony PCR, restriction digest analysis, and DNA sequencing.

5.1.2. Gene Deletion in E. coli using the λ Red Recombineering System

-

Prepare Electrocompetent Cells: Grow the target E. coli strain (e.g., BW25113) carrying the pKD46 plasmid (expressing the λ Red enzymes) at 30°C in SOB medium containing ampicillin and L-arabinose to an OD600 of ~0.6. Prepare electrocompetent cells by washing with ice-cold sterile water.

-

Prepare Linear DNA Cassette: Amplify a resistance cassette (e.g., kanamycin resistance) flanked by FRT sites from a template plasmid (e.g., pKD4) using primers with 50 bp homology arms corresponding to the regions upstream and downstream of the target gene to be deleted.

-

Electroporation: Electroporate the purified linear DNA cassette into the prepared electrocompetent cells.

-

Selection: Plate the cells on LB agar containing the appropriate antibiotic to select for recombinants.

-

Verification: Verify the gene deletion by colony PCR using primers flanking the target gene.

-

Curing the Resistance Cassette: Transform the mutant with the pCP20 plasmid (expressing FLP recombinase) and grow at 30°C with ampicillin selection. Then, cure the plasmid by growing at 37-42°C without antibiotics.

Fermentation Protocols

5.2.1. Shake Flask Fermentation of Engineered E. coli

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Production Culture: Inoculate 100 mL of modified M9 medium in a 250 mL screw-cap flask with the overnight culture to an initial OD600 of ~0.05.

-

Modified M9 Medium Composition (per liter): 6 g Na2HPO4, 3 g KH2PO4, 1 g NH4Cl, 0.5 g NaCl, 1 mM MgSO4, 0.1 mM CaCl2, 20 g glucose, 5 g yeast extract, and 1 mL of a trace metal mix.[11]

-

-

Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Production Phase: Reduce the temperature to 30°C and continue incubation with shaking for 24-72 hours.

-

Sampling: Periodically take samples for OD600 measurement and analysis of this compound concentration.

5.2.2. Two-Phase Shake Flask Fermentation

For the production of toxic compounds like this compound, a two-phase fermentation can be employed to sequester the product from the cells, thereby reducing toxicity.

-

Follow the shake flask fermentation protocol as described above.

-

Prior to inoculation or at the time of induction, add a sterile, biocompatible organic solvent, such as oleyl alcohol, to the fermentation medium. A typical volume ratio is 1:1 (e.g., 25 mL medium and 25 mL oleyl alcohol).[1]

-

During sampling, allow the phases to separate and collect samples from both the aqueous and organic phases for analysis.

5.2.3. Fermentation of Engineered S. cerevisiae

-

Inoculum Preparation: Grow the engineered yeast strain in 5 mL of YPD medium at 30°C overnight with shaking.

-

Production Culture: Inoculate 100 mL of appropriate production medium in a 250 mL flask with the overnight culture.

-

Fermentation: Incubate at 30°C with shaking for 48-96 hours.

Analytical Methods

5.3.1. Quantification of this compound Isomers by Gas Chromatography (GC)

-

Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Take the supernatant for analysis. For two-phase fermentations, also take a sample from the organic layer. If necessary, dilute the samples with an appropriate solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-hexanol or 4-methyl-1-pentanol).

-

GC-FID Analysis:

-

Column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fusel alcohols.[13]

-

Injector and Detector Temperatures: Typically set to 250°C.

-

Oven Temperature Program: A representative program starts at 40°C for 5 minutes, ramps at 10°C/min to 215°C, and holds for 2.5 minutes.[14]

-

Carrier Gas: Helium or hydrogen.

-

-

Quantification: Create a standard curve by running known concentrations of the this compound isomers and the internal standard. Calculate the concentration in the unknown samples by comparing the peak area ratios to the standard curve.

5.3.2. Measurement of Microbial Growth

Microbial growth is typically monitored by measuring the optical density (OD) of the culture broth at a wavelength of 600 nm using a spectrophotometer. Samples may need to be diluted with fresh medium to be within the linear range of the instrument.

Conclusion

The biological production of this compound and its isomers is a rapidly advancing field with significant potential for the sustainable production of next-generation biofuels and valuable chemicals. Through the application of metabolic engineering and synthetic biology principles, researchers have successfully engineered microorganisms to produce these compounds at increasingly higher titers. Key strategies involve the overexpression of heterologous pathways, elimination of competing metabolic routes, and optimization of fermentation conditions. Overcoming challenges such as product toxicity through innovative approaches like two-phase fermentation will be crucial for achieving economically viable production at an industrial scale. This guide provides a foundational understanding of the current state of the art and detailed protocols to aid researchers in this exciting area of biotechnology.

References

- 1. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M9 minimal medium - SubtiWiki [subtiwiki.uni-goettingen.de]

- 3. scioninstruments.com [scioninstruments.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.igem.wiki [static.igem.wiki]

- 7. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation (Journal Article) | OSTI.GOV [osti.gov]

- 9. Yeast Peptone Dextrose (YPD) medium [protocols.io]

- 10. grokipedia.com [grokipedia.com]

- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tmmedia.in [tmmedia.in]

- 13. benchchem.com [benchchem.com]

- 14. ttb.gov [ttb.gov]

A Technical Guide to the Spectroscopic Data of n-Pentanol for Compound Identification

Introduction

n-Pentanol (amyl alcohol), a primary alcohol with the chemical formula C₅H₁₂O, serves as a versatile solvent and an intermediate in the synthesis of various chemical compounds.[1] Accurate identification and structural elucidation of n-pentanol are critical in research, development, and quality control settings. This guide provides an in-depth overview of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—used for its unambiguous identification. Detailed experimental protocols and logical workflows are presented to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data of n-Pentanol

The following sections summarize the essential spectroscopic data for n-pentanol, presented in tabular format for clarity and comparative ease.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For n-pentanol, the key absorption bands correspond to the hydroxyl (O-H) and alkyl (C-H, C-O) groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3335 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2958 - 2872 | Strong | C-H stretch (sp³ hybridized) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1058 | Strong | C-O stretch (primary alcohol)[2] |

Table 1: Key Infrared Absorption Bands for n-Pentanol.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.